molecular formula C7H6F3NO B220689 Yingzhaosu C, (3R-cis)- CAS No. 121067-52-5

Yingzhaosu C, (3R-cis)-

Cat. No.: B220689
CAS No.: 121067-52-5
M. Wt: 250.33 g/mol
InChI Key: FCQCSKGBKUYFSW-HIFRSBDPSA-N
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Chemical Reactions Analysis

Types of Reactions: Yingzhaosu C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Yingzhaosu C has been extensively studied for its antimalarial properties. It exhibits significant activity against malaria parasites, making it a potential candidate for antimalarial drug development. Additionally, its unique peroxide structure has been explored for its potential in other therapeutic areas, including anti-inflammatory and anticancer applications .

Mechanism of Action

Yingzhaosu C is part of a series of sesquiterpene peroxides, including Yingzhaosu A, B, and D. Compared to these compounds, Yingzhaosu C has a unique stereochemistry that contributes to its distinct biological activities. For instance, Yingzhaosu A is also known for its antimalarial properties, but Yingzhaosu C’s specific configuration may offer different or enhanced interactions with biological targets .

Biological Activity

Yingzhaosu C, a sesquiterpene peroxide, has garnered significant interest in the field of medicinal chemistry due to its notable biological activities, particularly as an antimalarial and anticancer agent. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

Yingzhaosu C is characterized by its unique peroxide linkage, which contributes to its reactivity and biological interactions. Its molecular formula is approximately C15H20O5C_{15}H_{20}O_5 with a molecular weight of 250.33 g/mol. The specific stereoisomeric form (3R-cis) influences its biological properties, differentiating it from other compounds within the Yingzhaosu family.

Antimalarial Activity

Yingzhaosu C exhibits potent antimalarial properties primarily through the following mechanisms:

  • Iron(II)-Induced Degradation : In the presence of iron(II), Yingzhaosu C undergoes degradation to form reactive alkylating species. These species can interact with vital parasitic proteins, disrupting metabolic processes in malaria parasites such as Plasmodium falciparum and Plasmodium berghei .
  • Reactive Alkylation : The ability of Yingzhaosu C to form reactive intermediates allows it to alkylate proteins essential for parasite survival, thereby inhibiting their growth and replication .

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of Yingzhaosu C against various cancer cell lines:

  • Cell Line Inhibition : Yingzhaosu C demonstrated significant tumor inhibitory effects on HCT-116 (colon cancer), HepG2 (liver cancer), and A2780 (ovarian cancer) cell lines with IC50 values of 3.24 μM, 3.23 μM, and 3.14 μM respectively .
  • Comparative Efficacy : The compound's effectiveness rivals that of established chemotherapeutics like doxorubicin in specific contexts .

Comparative Analysis with Related Compounds

The biological activities of Yingzhaosu C can be compared with other compounds in the Yingzhaosu family:

Compound NameStructure TypeBiological ActivityIC50 (μM)
Yingzhaosu ASesquiterpene PeroxideAntimalarial0.57 - 15.68
Yingzhaosu BSesquiterpene PeroxideAntimalarialNot specified
Yingzhaosu DSesquiterpenolAntimalarialNot specified
Yingzhaosu C Sesquiterpene Peroxide Antimalarial, Anticancer 3.14 - 3.24

Case Studies and Research Findings

  • Antimalarial Efficacy : A study reported that Yingzhaosu C effectively inhibited the growth of malaria parasites in vitro, demonstrating its potential as a lead compound for antimalarial drug development .
  • Cytotoxicity Against Cancer Cells : Research indicated that Yingzhaosu C exhibited selective cytotoxicity against multiple human tumor cell lines, suggesting its utility in cancer therapy .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound’s reactive endoperoxide functionality plays a critical role in mediating its biological effects through alkylation reactions .

Properties

IUPAC Name

2-[(3R,6S)-6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQCSKGBKUYFSW-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CC[C@@H](OO2)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121067-52-5, 162302-88-7
Record name Yingzhaosu C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yingzhaosu C, (3R-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162302887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YINGZHAOSU C, (3R-CIS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5CL47707H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name YINGZHAOSU C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T446NC4FK9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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